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Compound of Interest

Compound Name: Viramidine

Cat. No.: B1681930 Get Quote

An In-depth Review of the Physicochemical Properties, Mechanism of Action,

Pharmacokinetics, and Clinical Evaluation of a Liver-Targeting Ribavirin Prodrug.

Introduction
Viramidine hydrochloride, also known as taribavirin hydrochloride, is an orally bioavailable

prodrug of the broad-spectrum antiviral agent ribavirin.[1] Developed to achieve higher

concentrations in the liver while mitigating the dose-limiting hemolytic anemia associated with

ribavirin, viramidine has been extensively studied, particularly for the treatment of chronic

Hepatitis C virus (HCV) infection.[1][2] This technical guide provides a comprehensive overview

of viramidine hydrochloride, focusing on its core properties, mechanism of action,

pharmacokinetic profile, and clinical findings.

Physicochemical Properties
Viramidine hydrochloride is a white solid with solubility in DMSO and methanol.[3] Its chemical

and physical properties are summarized in the table below.
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Property Value Source

Chemical Name

1-β-D-Ribofuranosyl-1H-1,2,4-

triazole-3-carboximidamide

monohydrochloride

[4][5]

Alternate Names

Taribavirin hydrochloride,

Ribamidine hydrochloride, ICN

3142

[1][4][5]

CAS Number 40372-00-7 [4][6]

Molecular Formula C₈H₁₄ClN₅O₄ [6]

Molecular Weight 279.68 g/mol [4][6]

Appearance White Solid [3][5]

Melting Point 167-172°C [3]

Solubility DMSO, Methanol [3]

Mechanism of Action: A Dual-Pronged Approach
Viramidine itself is not antivirally active; its efficacy is entirely dependent on its in vivo

conversion to ribavirin.[1] This biotransformation is primarily catalyzed by the enzyme

adenosine deaminase, which is highly expressed in the liver, leading to a targeted delivery of

the active compound.[7][8][9] Once converted, ribavirin is phosphorylated intracellularly by host

cell kinases to its active mono-, di-, and triphosphate forms (RMP, RDP, and RTP).[1] The

generation of ribavirin monophosphate (RMP) is the rate-limiting step in this activation process.

[1]

The antiviral activity of ribavirin is multifaceted and includes several proposed mechanisms:

Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Ribavirin monophosphate

(RMP) is a potent inhibitor of IMPDH, a key enzyme in the de novo synthesis of guanosine

nucleotides.[7] This depletion of intracellular guanosine triphosphate (GTP) pools deprives

the viral replication machinery of an essential substrate for viral nucleic acid synthesis.[7]
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Direct Inhibition of Viral Polymerases: Ribavirin triphosphate (RTP) can act as a competitive

inhibitor of viral RNA-dependent RNA polymerases (RdRp), being incorporated into nascent

viral RNA strands.[7]

Induction of "Error Catastrophe": The incorporation of ribavirin into the viral genome can lead

to lethal mutagenesis. The triazole ring of ribavirin can pair with either cytosine or uracil with

similar efficiency, inducing widespread mutations throughout the viral genome and driving the

virus into an "error catastrophe".[7]

Immunomodulation: Ribavirin has been shown to enhance the host's immune response to

viral infections by inducing a shift from a Th2 to a Th1 immune response.[10]

Interestingly, viramidine exhibits a dual-action mechanism. In addition to serving as a prodrug

for ribavirin, it also acts as a direct inhibitor of nucleoside phosphorylase, an enzyme

responsible for the catabolism of ribavirin.[7][11] By inhibiting this enzyme, viramidine can

slow the degradation of newly formed ribavirin, thereby increasing its intracellular concentration

and potential for phosphorylation to its active forms.[7]
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Metabolic Activation and Dual Mechanism of Viramidine
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Caption: Metabolic activation pathway and dual mechanism of action of viramidine.
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Pharmacokinetics
Viramidine is rapidly absorbed after oral administration and extensively converted to ribavirin.

[12][13] The liver-targeting property of viramidine is a key feature, resulting in higher

concentrations of ribavirin in the liver compared to direct administration of ribavirin.[2][8] This

targeted delivery is associated with lower accumulation in red blood cells, which is believed to

be the reason for the reduced incidence of hemolytic anemia compared to ribavirin.[2]

Pharmacokinetic Parameters in Humans
The following tables summarize the pharmacokinetic parameters of viramidine and its active

metabolite, ribavirin, in adult subjects with compensated hepatitis C infection following multiple

oral doses of viramidine.

Table 1: Pharmacokinetic Parameters of Viramidine and Ribavirin in Plasma

Parameter Viramidine Ribavirin

Tmax (hours) 1.5 - 3.0 1.5 - 3.0

Half-life (hours) 66 - 76 340 - 410

Renal Clearance (L/h) 5 - 8 4 - 7

Urinary Excretion (% of dose) 1 - 4 9 - 14

Accumulation Factor (R) 2 9 - 17

Source:[12][13]

Table 2: Pharmacokinetic Parameters of Viramidine and Ribavirin in Red Blood Cells (RBCs)

Parameter Viramidine Ribavirin

Half-life (hours) 200 - 420 360 - 430

Accumulation Factor (R) 5 - 8 77 - 129

Source:[12]
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Steady-state levels of both viramidine and ribavirin in plasma and red blood cells are typically

achieved by day 22 of treatment.[12] A high-fat meal has been shown to increase the plasma

AUC and Cmax of viramidine.[13]

Experimental Protocols
Inhibition of Ribavirin Phosphorolysis by Viramidine
This in vitro study aimed to determine the inhibitory effect of viramidine on the catabolism of

ribavirin by nucleoside phosphorylase.[7]

Methodology:

The reaction mixture contained purine nucleoside phosphorylase, ribavirin (substrate), and

varying concentrations of viramidine (inhibitor) in a buffer solution.

The reaction was initiated and allowed to proceed for a specific time.

The reaction was then stopped, and the amount of remaining ribavirin was quantified using a

suitable analytical method, such as high-performance liquid chromatography (HPLC).

Initial velocities of the reaction at different inhibitor concentrations were determined.

The inhibition constant (Ki) was calculated from a Dixon plot of the reciprocal of the initial

velocity versus the inhibitor concentration.

Results: Viramidine was found to be a potent inhibitor of purine nucleoside phosphorylase with

a Ki of 2.5 ± 0.1 μM.[7]

Clinical Trial Design: ViSER2 Study
The ViSER2 study was a randomized, double-blind clinical trial designed to compare the

efficacy and safety of viramidine versus ribavirin in treatment-naïve patients with chronic

hepatitis C.[14]
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ViSER2 Clinical Trial Workflow

Screening & Randomization

Treatment Phase
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(Treatment-naïve HCV)
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Peg-IFN alfa-2a + Ribavirin (weight-based)

Treatment Duration:
24 weeks (Genotype 2/3)

Treatment Duration:
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Primary Safety Endpoint:
Proportion of patients with a hemoglobin event

Primary Efficacy Endpoint:
Sustained Virologic Response (SVR) at week 24 post-treatment
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Caption: A simplified workflow of the ViSER2 clinical trial.

Key Aspects of the Protocol:
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Patient Population: Treatment-naïve patients with chronic hepatitis C.[14]

Intervention:

Viramidine group: Pegylated interferon (peg-IFN) alfa-2a plus viramidine 600 mg twice

daily.[14]

Ribavirin group: Peg-IFN alfa-2a plus weight-based doses of ribavirin (1000 or 1200

mg/day).[14]

Treatment Duration: 24 weeks for patients with HCV genotype 2 or 3, and 48 weeks for

patients with other genotypes.[14]

Primary Efficacy Endpoint: The proportion of patients achieving a sustained virologic

response (SVR), defined as undetectable HCV RNA at 24 weeks after the end of treatment.

[14]

Primary Safety Endpoint: The proportion of patients experiencing a significant hemoglobin

event.[14]

Clinical Efficacy and Safety
Clinical trials, including ViSER1 and ViSER2, have compared the efficacy and safety of

viramidine in combination with pegylated interferon to the standard of care (pegylated

interferon plus ribavirin) for the treatment of chronic hepatitis C.

Efficacy: In the ViSER2 study, the sustained virologic response (SVR) rate was 40% in the

viramidine group compared to 55% in the ribavirin group.[14] The study concluded that

viramidine 600 mg twice daily did not meet the primary efficacy non-inferiority endpoint

compared to weight-based ribavirin.[14]

Safety: A key advantage of viramidine observed in clinical trials is its improved safety profile,

particularly concerning hemolytic anemia. In the ViSER2 study, the rate of hemoglobin events

was significantly lower in the viramidine group (54%) compared to the ribavirin group (80%).

[14] Similarly, in the ViSER1 study, the incidence of anemia (hemoglobin < 10 g/dL) was

approximately four-fold lower with viramidine (5.3%) than with ribavirin (23.5%).[15] The most

common adverse event associated with viramidine was diarrhea.[14]
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Conclusion
Viramidine hydrochloride is a liver-targeting prodrug of ribavirin that has demonstrated a

significantly improved safety profile, most notably a reduced incidence of hemolytic anemia,

compared to its parent drug. While clinical trials in chronic hepatitis C with a fixed dose did not

demonstrate non-inferior efficacy to weight-based ribavirin, its unique pharmacokinetic

properties and dual mechanism of action make it an important molecule in the study of antiviral

drug development. Further research into dose optimization and its potential application against

other viral diseases where ribavirin is active may be warranted.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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